

"2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone" molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone

Cat. No.: B124502

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Weight of **2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone**

Abstract

This technical guide provides a comprehensive analysis of **2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone**, with a primary focus on the determination and verification of its molecular weight. Designed for researchers, chemists, and drug development professionals, this document outlines the fundamental physicochemical properties of the compound, the theoretical basis for its molecular weight calculation, and a detailed, field-proven protocol for its experimental verification using Liquid Chromatography-Mass Spectrometry (LC-MS). By integrating theoretical principles with practical application, this guide serves as an authoritative resource for the characterization of this and similar piperidine derivatives.

Compound Identification and Physicochemical Properties

2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone is a substituted piperidine derivative. Piperidine scaffolds are ubiquitous in medicinal chemistry and are integral components of many pharmaceuticals and bioactive molecules. Accurate characterization of this compound's fundamental properties is the first critical step in any research or development workflow.

The core identity and properties of the compound are summarized below.

Property	Value	Source
IUPAC Name	2-Chloro-1-(3,5-dimethylpiperidin-1-yl)ethanone	-
CAS Number	158890-34-7	[1]
Molecular Formula	C ₉ H ₁₆ ClNO	[1]
Molecular Weight	189.68 g/mol	[1]
SMILES Code	CC1CC(C)CN(C(CCl)=O)C1	[1]

The Principle of Molecular Weight Determination

The molecular weight (MW) of a chemical compound is a cornerstone metric, defined as the mass of one mole of that substance. It is calculated by summing the atomic weights of all constituent atoms in its molecular formula. This theoretical value is the foundation for virtually all stoichiometric calculations in synthesis and analysis.

It is crucial to distinguish between two related concepts:

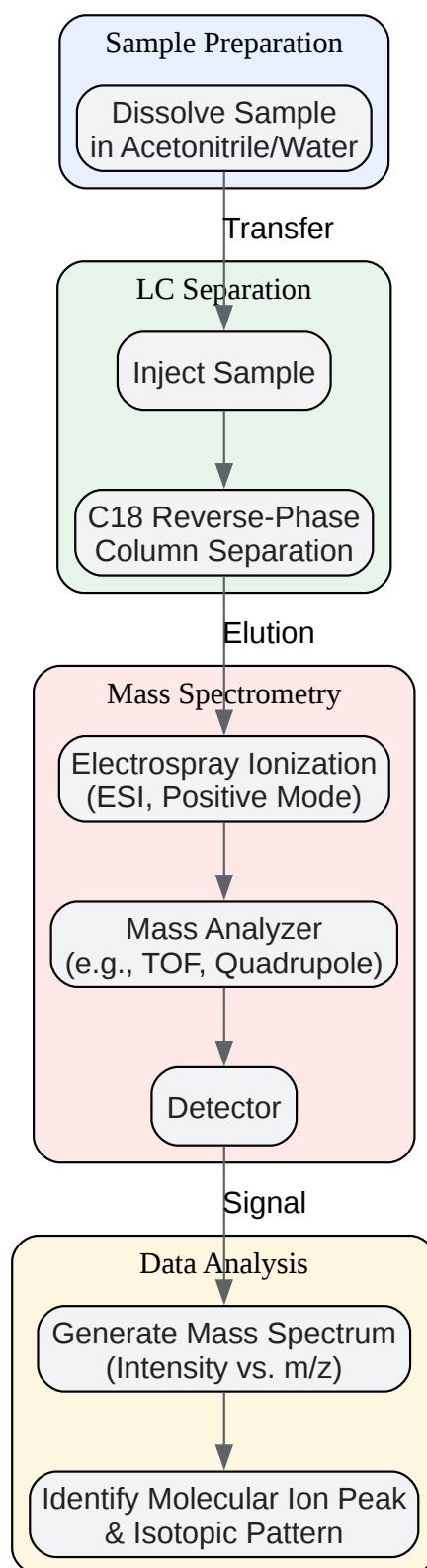
- Average Molecular Weight: This value is calculated using the weighted average of the natural abundances of the isotopes for each element. The value of 189.68 g/mol is the average molecular weight.
- Monoisotopic Mass: This value is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl). This is the value most commonly observed in high-resolution mass spectrometry.

For C₉H₁₆ClNO, the monoisotopic mass is calculated to be 189.09204 Da. The slight difference between this and the average molecular weight arises from the natural abundance of heavier isotopes like ¹³C and ³⁷Cl.

Theoretical Molecular Weight Calculation

The authority for any experimental measurement is its correlation with a validated theoretical value. The molecular weight of C₉H₁₆ClNO is derived from its elemental composition, based on the standard atomic weights provided by the IUPAC.

The calculation is as follows:


- Carbon (C): 9 atoms \times 12.011 u = 108.099 u
- Hydrogen (H): 16 atoms \times 1.008 u = 16.128 u
- Chlorine (Cl): 1 atom \times 35.453 u = 35.453 u
- Nitrogen (N): 1 atom \times 14.007 u = 14.007 u
- Oxygen (O): 1 atom \times 15.999 u = 15.999 u

Total Molecular Weight = 108.099 + 16.128 + 35.453 + 14.007 + 15.999 = 189.686 g/mol

This theoretically derived value serves as the benchmark for the experimental verification detailed in the following section.

Experimental Workflow: Verification by Mass Spectrometry

Mass Spectrometry (MS) is the definitive analytical technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. The following workflow outlines the process for analyzing **2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone**.

[Click to download full resolution via product page](#)

Caption: High-level workflow for LC-MS analysis.

Detailed Protocol for LC-MS Analysis

This protocol describes a self-validating system for the robust determination of the compound's molecular weight.

Objective: To confirm the molecular weight of **2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone** by identifying its protonated molecular ion ($[M+H]^+$).

Materials:

- **2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone** sample
- LC-MS grade Acetonitrile (ACN)
- LC-MS grade Water
- LC-MS grade Formic Acid (FA)
- Calibrated Liquid Chromatography-Mass Spectrometry system with ESI source

Methodology:

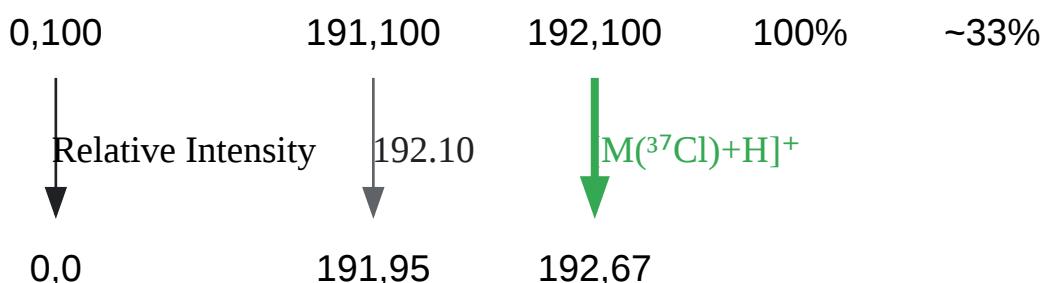
- Standard Preparation:
 - Prepare a 1 mg/mL stock solution of the compound in ACN.
 - Perform a serial dilution to create a working solution of 1 μ g/mL in 50:50 ACN:Water. The use of a solvent composition similar to the initial mobile phase prevents peak distortion.
- Liquid Chromatography (LC) Parameters:
 - Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m). This stationary phase is standard for retaining small, moderately polar organic molecules.
 - Mobile Phase A: Water + 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid. The formic acid is critical; it acts as a proton source to facilitate the formation of $[M+H]^+$ ions in the ESI source.

- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions. This gradient ensures elution of the compound while cleaning the column.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2 μ L.
- Mass Spectrometry (MS) Parameters:
 - Ionization Mode: Electrospray Ionization (ESI), Positive. This mode is chosen because the piperidine nitrogen is basic and readily accepts a proton.
 - Scan Range: 50 - 500 m/z. This range comfortably includes the expected molecular ion.
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 120 °C.
 - Desolvation Gas Flow & Temperature: Set according to instrument manufacturer's recommendations (e.g., 600 L/hr, 350 °C). These parameters ensure efficient desolvation of the eluent droplets to produce gas-phase ions.

Data Interpretation and Expected Results

The primary output of the MS analysis is a mass spectrum. For **2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone**, we expect to see a characteristic set of signals.

Identifying the Molecular Ion


In positive ESI mode, the molecule is expected to be protonated. The resulting ion, $[M+H]^+$, will have an m/z value corresponding to its monoisotopic mass plus the mass of a proton.

- Monoisotopic Mass (M): 189.09204 Da
- Mass of Proton (H^+): 1.00728 Da
- Expected m/z for $[M+H]^+$: $189.09204 + 1.00728 = 190.09932$

The Chlorine Isotopic Pattern: A Definitive Signature

A key feature confirming the compound's identity is the isotopic pattern of chlorine. Chlorine has two stable isotopes: ^{35}Cl (~75.8% abundance) and ^{37}Cl (~24.2% abundance). This results in two distinct peaks for any chlorine-containing ion, separated by approximately 2 Da.

The expected pattern for the $[\text{M}+\text{H}]^+$ ion is a powerful validation tool.

[Click to download full resolution via product page](#)

Caption: Expected isotopic pattern for the $[\text{M}+\text{H}]^+$ ion.

The peak at m/z ~190.10 corresponds to the molecule containing the ^{35}Cl isotope, while the peak at m/z ~192.10 corresponds to the molecule with the ^{37}Cl isotope. The intensity of the $\text{M}+2$ peak will be approximately 32.5% that of the M peak, providing unambiguous confirmation of the presence of a single chlorine atom.

Summary of Expected Ions

Researchers should also be aware of other potential adducts that may form in the ESI source.

Ion Species	Formula	Expected m/z (Monoisotopic)	Notes
Protonated Molecule	$[M+H]^+$	190.0993	Primary target ion in positive ESI.
Protonated Molecule (^{37}Cl)	$[M(^{37}\text{Cl})+\text{H}]^+$	192.0964	The "M+2" peak.
Sodium Adduct	$[M+\text{Na}]^+$	212.0810	Common adduct from glassware or solvent impurities.
Potassium Adduct	$[M+\text{K}]^+$	228.0549	Less common, but possible impurity.

Conclusion

The molecular weight of **2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone** is theoretically established as 189.68 g/mol. This guide provides the essential framework for its experimental verification, grounded in the authoritative technique of Liquid Chromatography-Mass Spectrometry. By following the detailed protocol and understanding the principles of data interpretation—particularly the significance of the chlorine isotopic signature—researchers can confidently and accurately characterize this compound, ensuring data integrity for subsequent applications in synthesis, screening, and drug development.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 158890-34-7|2-Chloro-1-(3,5-dimethylpiperidin-1-yl)ethanone|BLD Pharm [bldpharm.com]

- To cite this document: BenchChem. ["2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone" molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b124502#2-chloro-1-3-5-dimethyl-piperidin-1-yl-ethanone-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com